molecular formula C12H15NO B1334754 2-Anilinocyclohexanone CAS No. 4504-43-2

2-Anilinocyclohexanone

Cat. No. B1334754
CAS RN: 4504-43-2
M. Wt: 189.25 g/mol
InChI Key: AWMZFBYYIATTOW-UHFFFAOYSA-N
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Description

2-Anilinocyclohexanone is an organic compound that belongs to the class of cyclohexanones . It is a white crystalline powder with a characteristic odor. It is often used as a streamlining agent in the manufacture of plastics.


Molecular Structure Analysis

The molecular formula of 2-Anilinocyclohexanone is C12H15NO . Its molecular weight is 189.25 g/mol . The InChI key is AWMZFBYYIATTOW-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Anilinocyclohexanone has a molecular weight of 201.26 g/mol and a density of 1.06 g/cm3 at 20°C. It has a boiling point of 294°C and a flash point of 191°C. It is soluble in chloroform, benzene, and ethanol, but insoluble in water.

Scientific Research Applications

Environmental Science: Research on Toxicity and Safety

Environmental science research focuses on the toxicity and safety profile of 2-Anilinocyclohexanone. Understanding its environmental impact and developing safe handling protocols are essential for its use in scientific experiments.

Each of these applications utilizes the unique chemical properties of 2-Anilinocyclohexanone, demonstrating its versatility and importance in scientific research .

Safety And Hazards

2-Anilinocyclohexanone is classified as a combustible solid . It does not have a specific flash point . It’s important to handle this compound with care, using appropriate safety measures .

properties

IUPAC Name

2-anilinocyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-12-9-5-4-8-11(12)13-10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMZFBYYIATTOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385134
Record name 2-Anilinocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilinocyclohexanone

CAS RN

4504-43-2
Record name 2-Anilinocyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does irradiation affect 2-anilinocyclohexanone in a methanol solution?

A1: The research primarily focuses on the photochemical reactions of N-alkyl substituted 2-anilinocyclohexanone derivatives. When irradiated in methanol, 2-anilinocyclohexanone (lacking N-alkyl substitution) yields a small amount of aniline through direct Cα-N bond fission. [] This suggests that the primary photochemical pathway for this compound involves cleavage of the bond between the carbonyl carbon and the nitrogen atom.

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